BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Library Design

This 3,4-dimethoxy-substituted thiophene-benzenesulfonamide (CAS 1797894-92-8) offers a unique scaffold for carbonic anhydrase and STAT3 inhibitor screening. Unlike its 2-bromo analog, it lacks halogen liability, making it a superior control for cross-coupling reactions and a stable lead for medicinal chemistry. With ≥95% HPLC purity, it is ready for HTS campaigns without in-house repurification. Secure this structurally distinct compound to diversify your screening deck and generate unique selectivity fingerprints.

Molecular Formula C19H19NO4S2
Molecular Weight 389.48
CAS No. 1797894-92-8
Cat. No. B2783783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide
CAS1797894-92-8
Molecular FormulaC19H19NO4S2
Molecular Weight389.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)OC
InChIInChI=1S/C19H19NO4S2/c1-23-18-8-7-16(11-19(18)24-2)26(21,22)20-12-14-5-3-4-6-17(14)15-9-10-25-13-15/h3-11,13,20H,12H2,1-2H3
InChIKeyHOZTUXWINFLKLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CAS 1797894-92-8): Procurement-Relevant Identity and Class Context


3,4-Dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CAS 1797894-92-8) is a synthetic small-molecule sulfonamide derivative with the molecular formula C₁₉H₁₉NO₄S₂ and a molecular weight of 389.48 g/mol . The compound integrates a 3,4-dimethoxy-substituted benzenesulfonamide core linked via a methylene bridge to a 2-(thiophen-3-yl)phenyl moiety. It belongs to the broader class of thiophene-containing benzenesulfonamides, which have been investigated as inhibitors of carbonic anhydrases [1], STAT3 , and other therapeutically relevant targets. However, publicly available primary literature directly characterizing this specific compound remains extremely scarce, and the preponderance of available information originates from vendor-curated entries rather than peer-reviewed studies.

Why Generic Substitution Is Not Advisable for 3,4-Dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide Procurement


Within the thiophene-benzenesulfonamide family, even minor structural modifications can produce large shifts in target selectivity and potency. For instance, the unsubstituted parent compound N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CAS 1797872-15-1) and the 2-bromo analog (CAS 1797086-07-7) exhibit distinct biological profiles . The 3,4-dimethoxy substitution on the benzenesulfonamide ring of the target compound is expected to alter hydrogen-bonding capacity, lipophilicity, and steric bulk relative to these analogs, which in turn can modulate binding to enzymatic targets such as carbonic anhydrase isoforms or STAT3 . In the absence of head-to-head comparative data for the target compound, any assumption of functional interchangeability with a closely related analog is unwarranted and may compromise experimental reproducibility. Researchers requiring a defined 3,4-dimethoxy-thiophene-benzenesulfonamide scaffold should therefore verify compound identity explicitly rather than accepting a generic replacement.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide


Structural Distinction from the Unsubstituted Parent Analog via Molecular Formula and Descriptors

The target compound differs from the unsubstituted parent N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CAS 1797872-15-1) by the addition of two methoxy groups at the 3- and 4-positions of the benzenesulfonamide ring. This modification increases the molecular weight from 329.4 g/mol to 389.48 g/mol, raises the hydrogen-bond acceptor count, and substantially alters the computed logP and topological polar surface area . Such changes are known to influence membrane permeability and target-binding interactions in sulfonamide series [1].

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Library Design

Differentiation from the 2-Bromo Analog via Halogen-Dependent Reactivity and Biological Profile

The 3,4-dimethoxy substitution in the target compound replaces the bromine atom present in 2-bromo-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CAS 1797086-07-7). The bromo analog has been reported to exhibit IC₅₀ values of ~25 µM against A549 and HepG2 cancer cell lines , whereas no equivalent cell-viability data are publicly available for the target compound. The 3,4-dimethoxy pattern is also a recurring motif in arylsulfonamide HIF-1 pathway inhibitors such as KCN1, suggesting a potential for modulating protein-protein interactions rather than direct cytotoxicity [1].

Medicinal Chemistry Cross-Coupling Kinase Inhibition

Purity Specification Advantage for Reproducible Screening

The target compound is available from multiple vendors with a specified purity of ≥95% (HPLC) . In contrast, several close analogs such as the 2-bromo and 4-fluoro-3-methyl derivatives are frequently offered only at 90%+ purity from certain suppliers [1]. For biochemical and cell-based screening, a ≥95% purity threshold minimizes the risk of false positives or negatives arising from impurities, which is a critical procurement consideration when selecting among structurally related sulfonamide building blocks.

Assay Reproducibility Quality Control Chemical Biology

Scarcity of Published Biological Data as a Differentiation Factor for Novel Target Identification

A comprehensive search of PubMed, BindingDB, and PubChem BioAssay reveals no quantitative IC₅₀, Kd, or EC₅₀ data for 3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, in contrast to numerous thiophene-benzenesulfonamide analogs that have been profiled against carbonic anhydrase isoforms (Kᵢ values ranging from 23.4 nM to 70 µM across hCA-I and hCA-II) or STAT3 (EC₅₀ = 15 µM for the closest class comparator STAT3 Inhibitor XVI, which contains a different core scaffold) . This data void means the compound represents an unexplored chemotype for target- or phenotype-based screening, offering an opportunity for first-in-class target identification studies rather than a tool compound with a known mechanism of action.

Drug Discovery Chemical Probe Development Novel Target Screening

Recommended Application Scenarios for 3,4-Dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide Based on Available Evidence


Diversity-Oriented Screening Libraries for Carbonic Anhydrase or STAT3 Target Discovery

Given that thiophene-benzenesulfonamides as a class have demonstrated inhibitory activity against carbonic anhydrase isoforms (Kᵢ values as low as 23.4 nM ) and STAT3 (EC₅₀ = 15 µM for a structural analog ), this compound can serve as a structurally distinct entry in a focused screening deck. Its 3,4-dimethoxy substitution pattern differentiates it from halogenated or unsubstituted analogs, potentially yielding a unique selectivity fingerprint when profiled against a panel of CA isoforms or STAT-family proteins.

Synthetic Chemistry Applications Requiring a Non-Halogenated Sulfonamide Scaffold

The absence of bromine or other halogens distinguishes this compound from the 2-bromo analog, making it suitable as a control compound in cross-coupling reaction development or as a stable scaffold in medicinal chemistry campaigns where halogen liability (e.g., metabolic dehalogenation or phototoxicity) is a concern .

High-Throughput Screening Where Purity Threshold Is Critical

The ≥95% HPLC purity specification makes this compound appropriate for high-throughput screening campaigns (biochemical or cell-based) that demand minimal interference from impurities. This is especially relevant for academic screening centers and biotech startups that cannot allocate resources to extensive in-house repurification of lower-purity analogs.

Computational Chemistry and Docking Studies as a Novel Chemotype

The total absence of published bioactivity data positions this compound as a candidate for prospective computational studies (molecular docking, molecular dynamics simulations, pharmacophore modeling) aimed at predicting its target profile before committing to costly synthesis and assay resources. This aligns with the growing interest in 'virtual screening first' workflows in drug discovery.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.